4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Overview
Description
4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves a multi-step process:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include an appropriate α-haloketone and thiourea under acidic conditions.
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Substitution Reactions: : The introduction of the bromo and methoxy groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation can be achieved using methanol and a strong acid like sulfuric acid.
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Coupling Reactions: : The final step involves coupling the synthesized thiazole ring with the fluorophenylamine. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the synthesis steps, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom, or the nitro group (if present) to an amine.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂), nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and the substituted phenyl groups suggests that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against certain enzymes, receptors, or pathogens.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine depends on its specific interactions with molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromo and fluorophenyl groups may enhance binding affinity or selectivity towards specific targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-4-methoxyphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(3-bromo-4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of a fluorine atom.
4-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The uniqueness of 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine lies in the combination of the bromo, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-21-15-7-2-10(8-13(15)17)14-9-22-16(20-14)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWSBAUDARBLPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361939 | |
Record name | 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-10-1 | |
Record name | 4-(3-bromo-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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